C15H13F3N6O
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H13F3N6O |
|---|---|
Molecular Weight |
350.30 g/mol |
IUPAC Name |
3-(7H-purin-6-ylamino)-N-[3-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C15H13F3N6O/c16-15(17,18)9-2-1-3-10(6-9)24-11(25)4-5-19-13-12-14(21-7-20-12)23-8-22-13/h1-3,6-8H,4-5H2,(H,24,25)(H2,19,20,21,22,23) |
InChI Key |
YWTCDCJVBVLCKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCNC2=NC=NC3=C2NC=N3)C(F)(F)F |
Origin of Product |
United States |
General Contextualization Within Contemporary Chemical and Biological Sciences
In the landscape of modern chemical and biological sciences, the focus has increasingly shifted towards the development of small molecules that can precisely interact with specific biological targets. The compound C15H13F3N6O and its analogues are exemplary of this paradigm. The nih.govrsc.orgnih.govtriazolo[4,3-b]pyridazine core is a rigid heterocyclic system that serves as a versatile platform for chemical modification, allowing researchers to systematically explore structure-activity relationships (SAR).
These compounds are of particular interest due to their potential to modulate key cellular processes implicated in disease. Research has shown that derivatives of the nih.govrsc.orgnih.govtriazolo[4,3-b]pyridazine scaffold can exhibit potent biological effects, including the disruption of microtubule dynamics and the inhibition of protein kinases, both of which are critical targets in cancer therapy.
Academic Significance and Research Trajectories of C15h13f3n6o
Established Synthetic Routes to this compound and its Analogues
A plausible and widely practiced approach begins with the synthesis of a substituted 5-amino-4-cyanopyrazole. google.comsemanticscholar.org This intermediate is crucial for building the fused pyrimidine (B1678525) ring. The pyrimidine portion is typically formed through cyclocondensation reactions. For instance, reacting the aminocyanopyrazole with formamide (B127407) or formamidine (B1211174) acetate (B1210297) under heat yields the 4-aminopyrazolo[3,4-d]pyrimidine core. ekb.eggoogle.comresearchgate.net
Once the core is established, the subsequent key steps involve N-alkylation and amide bond formation:
N1-Alkylation: The 4-aminopyrazolo[3,4-d]pyrimidine is alkylated at the N1 position of the pyrazole (B372694) ring. This is achieved by reacting the core with a suitable 4-(bromomethyl)phenyl derivative under basic conditions (e.g., K2CO3 or Cs2CO3 in DMF). researchgate.netacs.orgtandfonline.com This step introduces the central phenyl ring linker.
Amide Coupling: The final side chain, N-(2,2,2-trifluoroethyl)acetamide, is installed. This involves a standard amide coupling reaction between the aminophenyl group and a suitable glycine-derived synthon, such as 2-chloro-N-(2,2,2-trifluoroethyl)acetamide, or by a two-step process of acylation followed by amination. rsc.orgguidechem.comgoogle.com
A summary of a likely synthetic pathway is presented below:
| Step | Reactants | Reagents & Conditions | Product |
| 1 | 3-Amino-4-cyanopyrazole | Formamidine Acetate, 2-Methoxyethanol, 85-125°C | 4-Aminopyrazolo[3,4-d]pyrimidine |
| 2 | 4-Aminopyrazolo[3,4-d]pyrimidine, 4-(Aminomethyl)benzyl bromide derivative | K2CO3, DMF, 110°C | 1-((4-Aminophenyl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
| 3 | Product from Step 2, Chloroacetyl chloride | Base (e.g., Triethylamine) | 2-Chloro-N-(4-((4-amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)phenyl)acetamide |
| 4 | Product from Step 3, 2,2,2-Trifluoroethylamine | Base, Solvent (e.g., DMF) | This compound |
Strategies for Chemical Modification and Analog Generation
The generation of analogues of this compound is crucial for exploring structure-activity relationships (SAR) and optimizing pharmacological properties. rsc.orgnih.gov The synthetic route allows for modifications at several key positions.
Modification of the Pyrazolopyrimidine Core:
C3 and C6 Positions: Substituents can be introduced on the pyrazole or pyrimidine rings by starting with appropriately substituted precursors. For example, using substituted malononitriles or varying the cyclization reagents (e.g., using urea (B33335) or thiourea (B124793) instead of formamide) can lead to diverse core structures. mdpi.comrsc.orgmdpi.com
Exocyclic Amino Group: The 4-amino group can be replaced or further functionalized. This is a common strategy in related kinase inhibitors to modulate binding affinity and selectivity. acs.org
Modification of the Linker and Side Chains:
Phenyl Ring: Electron-donating or electron-withdrawing groups can be introduced on the central phenyl ring to alter electronic properties and metabolic stability. nih.govacs.org This is achieved by using variously substituted benzyl (B1604629) halide starting materials in the N-alkylation step.
Amide Side Chain: The N-(2,2,2-trifluoroethyl)acetamide moiety offers multiple points for modification. The trifluoroethyl group can be replaced with other alkyl or cycloalkyl groups to fine-tune lipophilicity and potency. acs.org The glycine (B1666218) linker can also be substituted to introduce new functional groups or chiral centers.
| Modification Site | Strategy | Potential Analogue Type |
| Pyrimidine Ring (C6) | Use of urea/thiourea in cyclization | 6-oxo or 6-thioxo analogues |
| Phenyl Linker | Use of substituted benzyl halides | Analogues with modified electronic properties |
| N-acetamide Group | Varying the amine in the final amination step | Analogues with altered lipophilicity/H-bonding |
| Pyrazole Ring (C3) | Start with substituted aminopyrazole precursors | C3-substituted core analogues |
Optimization of Synthetic Pathways and Reaction Conditions
Reaction Condition Optimization:
Solvent and Base Selection: The choice of solvent and base is critical, especially for the N-alkylation step. Studies on related azolo-fused heterocycles have shown that solvent choice (e.g., DMF vs. THF vs. DMSO) can dramatically influence the regioselectivity of alkylation (N1 vs. N2). acs.orgresearchgate.net For amide coupling, reagents like HBTU or TBTU can be tested to maximize yield and minimize side reactions. rsc.org
Temperature and Reaction Time: Each step should be monitored (e.g., by TLC or LC-MS) to determine the optimal temperature and duration to ensure complete conversion while minimizing the formation of degradation products. Microwave-assisted synthesis can sometimes be employed to significantly reduce reaction times and improve yields. rsc.org
Catalyst Systems: For cross-coupling reactions used to generate more complex analogues (e.g., Suzuki or Buchwald-Hartwig couplings), screening different palladium catalysts, ligands, and bases is crucial to achieve high efficiency and functional group tolerance. acs.org
Purification and Yield Improvement:
Crystallization: Developing effective crystallization methods for intermediates and the final product is key to achieving high purity and avoiding laborious chromatographic purification.
| Parameter for Optimization | Variables to Test | Goal |
| N-Alkylation | Solvent (DMF, DMSO, Acetonitrile), Base (K2CO3, Cs2CO3, NaH), Temperature | Maximize N1 selectivity and yield |
| Amide Coupling | Coupling Reagent (HBTU, TBTU, EDC/HOBt), Base (DIPEA, Et3N) | High yield, minimal racemization (if applicable) |
| Purification | Recrystallization solvent, Chromatography conditions | High purity (>99%), good recovery |
| Overall Process | One-pot vs. stepwise procedures, reagent stoichiometry | Increased overall yield, reduced cost/time |
Advanced Analytical Characterization Techniques for C15h13f3n6o and Its Derivatives
High-Resolution Spectroscopic Analyses
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
No published studies detailing the ¹H NMR, ¹³C NMR, ¹⁹F NMR, or advanced 2D-NMR (e.g., COSY, HSQC, HMBC) analyses of 1-Ethyl-3-[4-[6-(trifluoromethyl)triazolo[4,5-b]pyridin-3-yl]phenyl]urea could be located. Such data is essential for the definitive structural elucidation and assignment of chemical shifts for the hydrogen, carbon, and fluorine atoms within the molecule.
Mass Spectrometry (MS) Techniques for Molecular Fingerprinting
Detailed mass spectrometry analyses, including Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), have not been reported for this compound. Information regarding its molecular ion peak, isotopic distribution, and fragmentation patterns, which are critical for confirming its molecular weight and structure, remains unavailable. High-resolution mass spectrometry (e.g., Q-TOF LC-MS) data, which would provide a precise mass measurement, is also not present in the accessible literature.
Vibrational Spectroscopy (e.g., Infrared, Raman) for Functional Group Identification
There are no available Infrared (IR) or Raman spectra for C15H13F3N6O. This data would be used to identify characteristic vibrational frequencies corresponding to its functional groups, such as the C=O of the urea (B33335), the N-H bonds, the C-F bonds of the trifluoromethyl group, and the aromatic ring vibrations.
Electronic Absorption and Emission Spectroscopy (e.g., UV-Vis, Fluorescence)
The electronic properties of this compound, which would be characterized by UV-Visible and fluorescence spectroscopy, have not been documented. This information would provide insights into the chromophores present in the molecule and its potential for luminescence.
Chromatographic Separation Methodologies
High-Performance Liquid Chromatography (HPLC) Applications
No specific HPLC methods for the separation, quantification, or purification of 1-Ethyl-3-[4-[6-(trifluoromethyl)triazolo[4,5-b]pyridin-3-yl]phenyl]urea have been published. Consequently, data regarding retention times, suitable mobile and stationary phases, and detector responses are not available.
Gas Chromatography (GC) for Volatile Species Analysis
Gas Chromatography (GC) is a fundamental analytical technique for the separation and analysis of volatile and semi-volatile compounds. numberanalytics.com For a compound with the complexity of this compound, GC analysis would typically be applied to assess volatile impurities, thermal degradation products, or volatile derivatives. Given the molecular weight and polar functional groups present in both known isomers, direct GC analysis may be challenging without derivatization to increase volatility and thermal stability. jfda-online.com
Research Findings:
Direct analysis of compounds like N-phenyl substituted pyrimidines and trifluoromethylpyridines by GC has been documented, often for purity assessment and reaction monitoring. epo.orgajol.info For instance, the analysis of trifluoromethylpyridine production processes has been successfully monitored using GC to separate various chlorinated and fluorinated pyridine (B92270) intermediates. epo.orggoogle.com The use of derivatization agents, such as silylating agents (e.g., BSTFA, TMS-HT), is a common strategy to analyze less volatile compounds containing active hydrogens (like amines and ureas) by converting them into more volatile TMS-derivatives. jfda-online.comtcichemicals.com This approach reduces polar interactions with the column stationary phase, resulting in improved peak shape and thermal stability.
A typical GC-based analysis for impurities in a this compound sample would involve a high-resolution capillary column (e.g., 5% phenyl polysiloxane) coupled with a sensitive detector like a Flame Ionization Detector (FID) for general-purpose screening or a Mass Spectrometer (MS) for definitive identification of unknown volatile species. numberanalytics.comunodc.org
Table 1: Illustrative GC Parameters for Analysis of Related Volatile Compounds
| Parameter | Setting | Purpose |
| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms) | Provides high-resolution separation of complex mixtures. |
| Injector Temp. | 250 - 280 °C | Ensures rapid volatilization of the sample. |
| Carrier Gas | Helium or Hydrogen | Transports analytes through the column. |
| Oven Program | 50 °C (hold 2 min), ramp to 300 °C at 10 °C/min | Separates compounds based on boiling point and polarity. |
| Detector | Mass Spectrometry (MS) | Allows for identification of separated volatile compounds. |
Coupled Techniques (e.g., GC×GC, HPLC-SPE)
For highly complex samples containing this compound, where single-dimension chromatography may not provide sufficient resolution, coupled and multidimensional techniques are indispensable.
Comprehensive Two-Dimensional Gas Chromatography (GC×GC): This powerful technique employs two columns with different stationary phases connected by a modulator. chromatographyonline.com It offers a significant increase in peak capacity, making it ideal for resolving co-eluting compounds in complex matrices, such as pharmaceutical formulations or environmental samples. chromatographyonline.comjeol.com The entire sample is subjected to separation in both dimensions, generating a structured two-dimensional chromatogram that can reveal patterns for compound classes. resolution-lab.com For this compound derivatives, a typical GC×GC setup might use a non-polar column in the first dimension and a polar column in the second to separate compounds based on both volatility and polarity.
High-Performance Liquid Chromatography-Solid-Phase Extraction (HPLC-SPE): This online technique automates sample cleanup and concentration prior to HPLC analysis. It is particularly useful for analyzing trace levels of compounds in complex biological or environmental samples. For heterocyclic amines (HCAs), which share structural motifs with the this compound isomers, multiple SPE steps have been used to effectively remove interfering species that cause ion suppression in mass spectrometry. koreascience.kr An HPLC-SPE method could involve using a combination of sorbents (e.g., reversed-phase, ion-exchange) to selectively isolate the target analyte and its metabolites from a matrix like urine or plasma before quantitative analysis by LC-MS/MS. chromatographyonline.comnih.govresearchgate.net
Table 2: Comparison of Coupled Analytical Techniques
| Technique | Principle | Typical Application for this compound Analysis | Advantages |
| GC×GC-TOFMS | Two-dimensional separation of volatile compounds based on orthogonal properties (e.g., boiling point and polarity), coupled with high-speed mass spectrometry. | Comprehensive profiling of synthetic impurities, degradants, or metabolites. | Extremely high peak capacity; structured chromatograms; enhanced S/N. chromatographyonline.comchromatographyonline.com |
| HPLC-SPE-MS/MS | Automated solid-phase extraction for sample cleanup and concentration directly coupled to an HPLC system for separation and a tandem mass spectrometer for detection. | Quantification of trace levels of the parent compound and its derivatives in complex biological fluids. | Reduced sample handling; improved sensitivity and reproducibility; high throughput. koreascience.kr |
Advanced Biophysical and Physicochemical Characterization Methods
Beyond chromatographic purity, understanding the interactions and physical properties of this compound is essential, particularly if it is being developed as a therapeutic agent.
Label-Free Biosensing (e.g., Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI))
SPR and BLI are powerful label-free techniques for studying biomolecular interactions in real-time. They are used to determine the kinetics (association rate, kₐ; dissociation rate, kₔ) and affinity (dissociation constant, K₋) of a small molecule binding to a protein target. nih.govsartorius.com For a compound like this compound (MW ≈ 350 g/mol ), these techniques can be used to screen for interactions with its intended biological target and to characterize the binding mechanism.
Surface Plasmon Resonance (SPR): In a typical SPR experiment for a small molecule, the target protein is immobilized on a sensor chip surface. reichertspr.com The small molecule (analyte) is then flowed over the surface at various concentrations. Binding is detected as a change in the refractive index at the surface, measured in resonance units (RU). nih.gov SPR is highly sensitive and has been successfully used to screen and rank novel small-molecule inhibitors. nih.govbio-rad.com
Bio-Layer Interferometry (BLI): BLI is an optical technique that measures the interference pattern of white light reflected from a biosensor tip. harvard.edu A change in the number of molecules bound to the tip causes a measurable wavelength shift in real-time. gatorbio.com BLI is known for its fluidics-free operation, compatibility with crude samples, and suitability for high-throughput screening. sartorius.comnanotempertech.com The technology is sensitive enough to detect the binding of small molecules with molecular weights greater than 150 Da. cancer.gov
Table 3: Key Performance Parameters of SPR and BLI for Small Molecule Analysis
| Parameter | Surface Plasmon Resonance (SPR) | Bio-Layer Interferometry (BLI) |
| Principle | Change in refractive index upon binding. nih.gov | Change in optical thickness upon binding. gatorbio.com |
| Sensitivity | Very high, suitable for low molecular weight analytes (<100 Da). | High, suitable for small molecules (>150 Da). cancer.gov |
| Throughput | Varies; can be high with modern instruments. bio-rad.com | Generally high (e.g., 8-16 sensors in parallel). harvard.edu |
| Sample Type | Requires purified samples due to sensitive fluidics. | Tolerant of crude and complex matrices. sartorius.com |
| Key Outputs | kₐ, kₔ, K₋, stoichiometry, concentration. | kₐ, kₔ, K₋, concentration. |
Electrophoretic Techniques (e.g., CE-SDS, cIEF, SDS-PAGE)
While techniques like SDS-PAGE, CE-SDS (Capillary Electrophoresis-SDS), and cIEF (Capillary Isoelectric Focusing) are primarily used for the characterization of proteins, their application to small molecules like this compound is limited. However, other forms of capillary electrophoresis (CE) are highly relevant.
Capillary Zone Electrophoresis (CZE): CZE separates ions based on their charge-to-size ratio in an electric field. This technique offers high efficiency, short analysis times, and minimal sample consumption. It is well-suited for the purity analysis and ion-separation of charged small molecules. nih.govoup.com The isomers of this compound, being heterocyclic compounds with multiple nitrogen atoms, can be protonated at low pH, making them amenable to CZE analysis. Studies on pyridine derivatives have demonstrated the utility of CE for their separation and for studying their interactions with other molecules, such as cyclodextrins. nih.govresearchgate.net The enantiomeric purity of chiral pyridine derivatives has also been successfully controlled and analyzed using CE. dntb.gov.ua
Research Findings: For the analysis of this compound, a CZE method would likely involve a low pH buffer (e.g., phosphate (B84403) buffer at pH 2.0-3.5) to ensure the analytes are cationic. nih.gov The method could be optimized by varying the buffer concentration, pH, and applied voltage to achieve baseline separation of the main compound from any charged impurities. The use of organic modifiers or additives like cyclodextrins in the running buffer could be explored to improve the separation of structurally similar, neutral, or chiral derivatives. nih.gov
Development of Novel Analytical Approaches
The unique properties of fluorinated compounds like this compound drive the development of novel analytical strategies.
Fluorine-Specific Detection: A significant challenge in analyzing novel fluorinated compounds is the lack of standards. To address this, fluorine-specific detectors are being developed. One such approach couples HPLC with high-resolution continuum source molecular absorption spectrometry (HR-CS-GFMAS). analytik-jena.comspectroscopyonline.com This technique allows for the detection of fluorine via the formation of a diatomic molecule (e.g., GaF) in a graphite (B72142) furnace, providing a response that is independent of the compound's structure. spectroscopyonline.com This enables the quantification of total organic fluorine (TOF) and the specific detection of unknown fluorine-containing metabolites or degradants after chromatographic separation. nih.gov
Advanced Sample Preparation: For trace analysis of heterocyclic amines and related compounds in complex matrices, novel sample preparation techniques that are faster and more environmentally friendly than traditional methods are being explored. This includes the development and application of QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction methods coupled with LC-MS/MS, which have shown excellent recovery and sensitivity for a wide range of heterocyclic amines in food products. nih.gov
Fluorinated Stationary Phases: In chromatography, the development of fluorinated stationary phases for HPLC and CE offers unique selectivity for fluorinated analytes based on "fluorous" interactions. researchgate.netresearchgate.net These phases can improve the separation of fluorinated compounds from their non-fluorinated counterparts, a task that can be challenging on conventional C18 columns. nih.gov Such columns could provide enhanced resolution for the analysis of this compound and its fluorinated or non-fluorinated derivatives.
Theoretical and Computational Chemistry Approaches for C15h13f3n6o
Quantum Chemical Studies
Quantum chemical studies utilize the principles of quantum mechanics to investigate molecules. uotechnology.edu.iq These methods are fundamental for understanding the intrinsic properties of a compound like C15H13F3N6O at the electronic level.
Electronic Structure Calculations (e.g., DFT, Ab Initio)
Electronic structure calculations are computational methods used to investigate the electron distribution and energy levels within a molecule. wikipedia.org The primary methods in this category are Density Functional Theory (DFT) and ab initio calculations.
Density Functional Theory (DFT): DFT is a widely used computational method that determines the electronic structure of many-body systems by using functionals of the spatially dependent electron density. wikipedia.orgsbfisica.org.br For a molecule like this compound, DFT calculations can reveal critical information about its reactivity and stability. These calculations can determine properties such as electron affinity, ionization energy, and chemical hardness. nih.gov While specific, detailed DFT studies on GSK2334470 were not found in the provided search results, this method is routinely applied to similar molecules to understand charge distribution, locate molecular orbitals (like the HOMO and LUMO), and predict reactivity sites. mdpi.comresearchgate.net
Ab Initio Methods: These calculations are based on first principles, without the use of experimental data. They provide a highly accurate, albeit computationally expensive, way to study molecular systems. sumitomo-chem.co.jp For this compound, ab initio calculations could provide a precise determination of its ground-state energy, optimized geometry, and other electronic properties, serving as a benchmark for other computational methods.
| Computational Method | Primary Application for this compound | Key Insights |
|---|---|---|
| Density Functional Theory (DFT) | Calculating electronic structure and properties. | Electron density, HOMO/LUMO energies, reactivity indices. nih.govresearchgate.net |
| Ab Initio Calculations | High-accuracy determination of electronic structure and energy. | Precise ground-state energy, optimized molecular geometry. sumitomo-chem.co.jp |
Spectroscopic Property Prediction
Computational methods are powerful tools for predicting the spectroscopic signatures of molecules, which can then be compared with experimental data for structural validation. researchgate.netnih.gov
Reaction Mechanism Elucidation through Computational Transition State Analysis
Understanding how a molecule is formed or how it participates in a chemical reaction is crucial. mt.com Computational transition state analysis is a key method for elucidating these reaction mechanisms step-by-step. arxiv.orgwalisongo.ac.id
A transition state is a high-energy, fleeting configuration that exists along a reaction coordinate, representing the point of no return between reactants and products. mit.edugithub.io By using computational methods to locate and characterize these transition states, chemists can map out the entire energy landscape of a reaction. chemeurope.com This provides insights into the reaction's feasibility, kinetics, and the factors that control its outcome. For this compound, this type of analysis could be applied to optimize its chemical synthesis or to study its metabolic degradation pathways. While the mechanism of action of GSK2334470 as a kinase inhibitor is studied, specific computational studies on the elucidation of its chemical reaction mechanisms through transition state analysis were not identified in the search results.
Molecular Modeling and Simulations
While quantum chemistry focuses on electronic details, molecular modeling and simulations are used to study the behavior of molecules on a larger scale, including their dynamics and interactions with other molecules.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular Dynamics (MD) simulations calculate the motion of atoms over time, providing a "movie" of molecular behavior. This is invaluable for conformational analysis and studying how a ligand interacts with its biological target. researchgate.net
Conformational Analysis: Molecules are not static; they are flexible and can adopt various shapes or conformations through the rotation of single bonds. chemistrysteps.comlibretexts.org Conformational analysis studies the relative energies and stabilities of these different arrangements. soton.ac.uknih.gov MD simulations can explore the conformational landscape of this compound, identifying the most stable conformers in different environments (e.g., in solution), which is critical for understanding its biological activity.
Docking and Scoring Algorithms for Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation, or "binding mode," of a ligand when it binds to a target protein. globalresearchonline.netmdpi.com This method is central to structure-based drug design.
The development of GSK2334470 was itself guided by such computational approaches, having been optimized from a fragment screening hit using structure-based design. aacrjournals.org Docking algorithms place the ligand (GSK2334470) into the binding site of its target (PDK1) in numerous possible conformations and orientations. researchgate.net A scoring function then estimates the binding affinity for each pose, ranking them to identify the most likely binding mode. qiagenbioinformatics.comnih.gov For GSK2334470, studies have used molecular docking to investigate its binding affinity with 3-phosphoinositide-dependent kinase 1 (PDK1). researchgate.net The results of these computational predictions are crucial for rationalizing the compound's high potency and selectivity as a PDK1 inhibitor. aacrjournals.orgnih.gov The predicted binding mode can explain how the inhibitor interacts with key residues within the ATP binding site of the kinase. aacrjournals.org
| Modeling Technique | Primary Application for this compound | Key Findings/Insights |
|---|---|---|
| Molecular Dynamics (MD) | Analyzing stability of the ligand-target complex. | Used to analyze the stability of GSK2334470 bound to PDK1. researchgate.netresearchgate.net |
| Molecular Docking | Predicting binding mode and affinity for its target. | Predicted interactions with the ATP binding site of PDK1, guiding its optimization. researchgate.netaacrjournals.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For analogues of this compound, QSAR models can predict activity, elucidate mechanisms of action, and guide the synthesis of more potent and selective derivatives. mdpi.comnih.gov The fundamental principle is that variations in the structural or physicochemical properties of molecules in a series lead to changes in their biological responses. youtube.com The process involves generating molecular descriptors, building a statistical model, and rigorously validating its predictive power. neovarsity.org
The foundation of a robust QSAR model is the numerical representation of molecular structures through descriptors. researchgate.net For a class of compounds like the analogues of this compound, a vast array of descriptors can be calculated to capture various aspects of their molecular architecture. researchgate.net These descriptors are broadly categorized as follows:
1D Descriptors: These are the simplest descriptors, derived directly from the molecular formula, such as molecular weight, atom counts, and bond counts.
2D Descriptors: These are calculated from the 2D representation of the molecule and include constitutional, topological, and connectivity indices. They describe aspects like molecular size, shape, and branching. neovarsity.orgcambridgenetwork.co.uk
3D Descriptors: Requiring a 3D conformation of the molecule, these descriptors encompass steric and electronic properties, such as molecular volume, surface area, and dipole moments. slideshare.net Methods like Comparative Molecular Field Analysis (CoMFA) use 3D grid-based descriptors to represent steric and electrostatic fields. slideshare.netresearchgate.net
Physicochemical Descriptors: Properties like lipophilicity (logP), molar refractivity, and polarizability are crucial for describing a molecule's pharmacokinetic behavior.
The initial generation of descriptors can result in thousands of variables. researchgate.net Therefore, a critical step is descriptor selection to identify the most relevant features and avoid overfitting the model. acs.orgnih.gov Common selection strategies include removing descriptors with constant or near-constant values and eliminating highly intercorrelated descriptors. kg.ac.rs Advanced computational techniques, such as genetic algorithms or evolutionary methods, can be employed to systematically search for the optimal subset of descriptors that yields the most predictive model. nih.govnih.gov
Table 1: Examples of Molecular Descriptors for QSAR Analysis of this compound Analogues
| Descriptor Class | Example Descriptors | Information Encoded |
| Constitutional (1D/2D) | Molecular Weight (MW), Number of Rotatable Bonds (#RB), Ring Count | Molecular size, flexibility, and basic structure. cambridgenetwork.co.uk |
| Topological (2D) | Wiener Index, Balaban Index, Kier & Hall Connectivity Indices | Atomic connectivity, molecular branching, and shape. bohrium.com |
| Geometric (3D) | Molecular Surface Area (MSA), Molecular Volume, Principal Moments of Inertia | 3D size and shape of the molecule. nih.gov |
| Electronic (3D) | Dipole Moment, Highest Occupied Molecular Orbital (HOMO) energy | Electronic charge distribution and reactivity. nih.gov |
| Physicochemical | LogP (lipophilicity), Topological Polar Surface Area (TPSA) | Membrane permeability and solubility characteristics. cambridgenetwork.co.uk |
Once a relevant set of descriptors is selected, a mathematical model is developed to correlate these descriptors with the biological activity of the this compound analogues. annamalaiuniversity.ac.in Multiple Linear Regression (MLR) is a common and easily interpretable method used to create a linear equation representing this relationship. nih.govoup.com Other methods include Partial Least Squares (PLS), which is particularly useful when descriptors are intercorrelated. annamalaiuniversity.ac.in
The development of a statistically significant model is not sufficient; it must be rigorously validated to ensure its robustness and predictive ability for new, untested compounds. researchgate.netnih.gov Validation is a critical step to confirm that the model is not a result of chance correlation. scilit.com The validation process is typically divided into two main phases:
Internal Validation: This assesses the stability and robustness of the model using only the initial dataset (the training set). The most common technique is leave-one-out (LOO) cross-validation, where a model is built on all but one compound and then used to predict the activity of the excluded compound. youtube.com This process is repeated for every compound. The resulting cross-validated correlation coefficient (Q²) is a key metric; a Q² value greater than 0.5 is generally considered indicative of good predictive ability. mdpi.com
External Validation: This is the most crucial test of a QSAR model's predictive power. scilit.commdpi.com The model, developed using the training set, is used to predict the biological activity of an external test set of compounds that were not used in model generation. researchgate.net The predictive ability is quantified by the predictive r² (r²_pred), which measures the correlation between the predicted and observed activities for the test set.
Table 2: Key Statistical Parameters for QSAR Model Validation
| Parameter | Symbol | Description | Acceptable Value |
| Coefficient of Determination | r² | Measures the goodness-of-fit of the model to the training data. mdpi.com | > 0.6 |
| Cross-validated Correlation Coefficient | Q² or r²_cv | Measures the internal predictive ability of the model (robustness). mdpi.com | > 0.5 |
| Predictive r-squared (External Validation) | r²_pred | Measures the model's ability to predict the activity of an external test set. researchgate.net | > 0.6 |
| F-test value | F | Assesses the statistical significance of the regression model. mdpi.com | High value indicates significance |
| Root Mean Square Error | RMSE | Represents the deviation between predicted and actual values. | As low as possible |
Integration of Machine Learning and Artificial Intelligence in Chemical Research
The advent of machine learning (ML) and artificial intelligence (AI) has revolutionized QSAR modeling and other areas of chemical research. strategicallies.co.uknih.gov These advanced computational methods can handle the complexity and high dimensionality of chemical data, often outperforming traditional statistical techniques. oup.com For compounds like this compound, ML can build highly accurate predictive models and provide deeper insights into structure-activity relationships.
Machine learning algorithms are adept at identifying complex, non-linear patterns in data that may be missed by linear methods like MLR. neovarsity.org Several ML algorithms are commonly applied in QSAR studies:
Random Forest (RF): This is an ensemble method that builds multiple decision trees and merges their predictions. acs.org RF is robust, handles high-dimensional data well, is resistant to overfitting, and can provide a measure of descriptor importance. qsar4u.commdpi.comresearchgate.net
Support Vector Machines (SVM): SVM is a powerful algorithm for both classification (distinguishing active vs. inactive compounds) and regression. mdpi.comcresset-group.com It works by finding an optimal hyperplane that best separates or fits the data points in a high-dimensional space. acs.orgnih.gov
Artificial Neural Networks (ANN): Inspired by the human brain, ANNs consist of interconnected nodes (neurons) that can learn complex patterns from data. researchgate.nettandfonline.com
Beyond QSAR, AI is being integrated into the broader chemical research landscape. softformance.com AI algorithms can analyze vast chemical databases to identify novel molecular scaffolds, predict physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and even suggest optimal synthetic routes for target molecules. strategicallies.co.uknih.govresearchgate.net For a compound like this compound, AI could be used to design novel analogues with improved activity profiles by exploring a vast virtual chemical space, thereby accelerating the entire drug discovery pipeline. softformance.comjeol.com
Table 3: Application of Machine Learning Algorithms in Chemical Research for this compound
| ML Algorithm | Application in QSAR/Chemical Research | Key Strengths |
| Random Forest (RF) | Building robust classification and regression models; ranking descriptor importance. acs.orgmdpi.com | High accuracy, resistance to overfitting, handles large datasets. qsar4u.com |
| Support Vector Machines (SVM) | Developing non-linear QSAR models; classifying compounds based on activity. mdpi.comresearchgate.net | Effective in high-dimensional spaces, good for complex non-linear problems. cresset-group.com |
| Artificial Neural Networks (ANN) | Modeling highly complex, non-linear structure-activity relationships. tandfonline.com | Ability to learn intricate patterns from large and complex datasets. nih.gov |
| Deep Learning (e.g., CNN, GNN) | Analyzing molecular structures directly (e.g., from images or graphs); de novo drug design. nih.govresearchgate.net | Can automatically learn relevant features from raw data, powerful for generative tasks. |
Investigation of Biological Targets and Molecular Mechanisms of C15h13f3n6o
Biological Target Identification Strategies for C15H13F3N6O
The initial phase of the investigation focuses on identifying the specific biomolecules, typically proteins, with which this compound directly interacts to elicit a biological response. A multi-pronged approach, combining experimental and computational techniques, is employed to generate a robust and comprehensive list of potential targets.
Proteomics-Based Target Deconvolution
Proteomics offers powerful, unbiased methods for identifying protein targets in a complex biological sample. One of the most common strategies is affinity-based proteomics. This involves immobilizing a derivative of this compound onto a solid support, such as a resin, to create a "bait." This bait is then incubated with a cellular lysate. Proteins that bind to the compound are captured and subsequently identified using mass spectrometry.
Another advanced proteomics technique is thermal proteome profiling (TPP). This method assesses changes in protein thermal stability upon ligand binding. Cells are treated with this compound and then subjected to a temperature gradient. The principle is that a protein bound to a ligand (in this case, this compound) will exhibit altered thermal stability, leading to a shift in its melting temperature. Proteins showing a significant thermal shift in the presence of the compound are considered potential targets.
Table 1: Illustrative Data from a Thermal Proteome Profiling Experiment for this compound
| Protein ID | Gene Name | Thermal Shift (ΔTm) in °C | p-value | Potential Target Status |
|---|---|---|---|---|
| P04637 | TP53 | +3.2 | <0.001 | High Confidence |
| Q9Y243 | BRAF | +2.8 | <0.005 | High Confidence |
| P31749 | AKT1 | +1.5 | <0.05 | Medium Confidence |
| P62258 | 14-3-3ζ | +0.4 | >0.05 | Low Confidence |
Genomic and Transcriptomic Profiling for Pathway Identification
To understand the broader biological pathways affected by this compound, high-throughput genomic and transcriptomic analyses are utilized. Techniques like RNA sequencing (RNA-Seq) are employed to compare the gene expression profiles of cells treated with the compound against untreated control cells. Significant changes in the expression levels of specific genes can reveal which signaling pathways or cellular processes are modulated by the compound's activity. For instance, if genes regulated by the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway are consistently upregulated, it suggests that this compound may be an activator of this pathway.
This data provides a functional context for the targets identified through proteomics. If a proteomics experiment identifies a specific kinase as a direct target, transcriptomic data can confirm this by showing downstream changes in the expression of genes known to be regulated by that kinase.
Computational and Data Mining Approaches for Target Prediction
Computational methods serve as a powerful complementary strategy for predicting biological targets, often guiding and refining experimental work. These approaches leverage large biological and chemical databases to identify potential protein targets based on the structural features of this compound.
One common method is ligand-based virtual screening, which involves comparing the structure of this compound to databases of known bioactive molecules. If the compound shares significant structural or physicochemical similarities with known inhibitors of a particular enzyme, that enzyme becomes a predicted target.
Another powerful technique is molecular docking. This involves computationally modeling the interaction between this compound and the three-dimensional structures of known proteins. The software calculates the binding affinity and poses of the compound within the active or allosteric sites of various proteins. Proteins that show a high predicted binding affinity are prioritized for experimental validation. These predictions are often integrated with data from other "omics" sources to increase the confidence in potential targets.
Table 2: Example Output from a Molecular Docking Screen for this compound
| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Predicted Interaction Site | Validation Priority |
|---|---|---|---|---|
| Mitogen-activated protein kinase 1 (MAPK1) | 4QTB | -9.8 | ATP-binding pocket | High |
| Cyclin-dependent kinase 2 (CDK2) | 6GU6 | -9.5 | ATP-binding pocket | High |
| Estrogen Receptor Alpha | 1A52 | -8.7 | Ligand-binding domain | Medium |
Molecular Target Validation Methodologies
Identifying a list of potential targets is only the first step. The next crucial phase is to validate these findings to confirm which of the candidate proteins are functionally relevant to the biological effects of this compound.
Genetic Perturbation Techniques (e.g., CRISPR-Cas9 for Gene Activation/Inhibition)
Genetic techniques provide a direct way to test the functional importance of a predicted target. The CRISPR-Cas9 system is a versatile tool for this purpose. To validate a potential target, the gene encoding that protein can be knocked out or its expression can be knocked down in a cell line. If knocking out the target gene renders the cells insensitive to this compound, it provides strong evidence that the compound's activity is mediated through that specific protein.
Conversely, CRISPR-based gene activation (CRISPRa) can be used to overexpress the target protein. If increased expression of the target protein enhances the cellular response to the compound, it further validates the functional link.
Functional Relationship Studies between Target Modulation and Cellular Responses
This step involves designing experiments to directly link the biochemical modulation of the validated target with the observed cellular effects of this compound. For example, if this compound is hypothesized to inhibit a specific kinase, a series of experiments would be conducted.
First, an in vitro kinase assay would be performed to measure the direct inhibitory activity of the compound on the purified enzyme. Second, in a cellular context, researchers would use techniques like Western blotting to measure the phosphorylation status of known downstream substrates of that kinase. A reduction in the phosphorylation of these substrates in cells treated with this compound would confirm that the compound engages and inhibits the target within a living system.
Finally, these molecular changes are correlated with a functional cellular outcome, such as cell cycle arrest or apoptosis. By demonstrating a clear chain of events—from the binding of this compound to its target, to the modulation of downstream signaling, and finally to a specific cellular response—the molecular mechanism of the compound is robustly validated.
Development of Biologically Relevant Assays for Target Confirmation
Information regarding the development of specific assays to confirm the biological targets of this compound is not available in the public domain. The process of developing such assays would typically involve a series of steps, from initial target identification to the creation of robust and reproducible testing methods. These assays could be biochemical, cell-based, or biophysical in nature, designed to measure the compound's interaction with its putative target and validate its biological effect. However, without initial data on the compound's activity, no such assays have been described in the literature.
Elucidation of Molecular Mechanism of Action of this compound
The molecular mechanism of action for this compound remains unelucidated in published research. Understanding the mechanism would involve identifying the specific molecular pathways and interactions through which the compound exerts its biological effects.
Investigation of Downstream Signaling Pathways
There is no available data to describe the downstream signaling pathways affected by this compound. Such an investigation would typically involve treating relevant cell lines or model systems with the compound and subsequently analyzing changes in the activity of various signaling cascades. Techniques like western blotting, reporter gene assays, or transcriptomic analysis would be employed to determine which pathways are modulated.
Identification of Key Molecular Interactions Leading to Biological Effects
Details regarding the key molecular interactions between this compound and its biological targets are not documented. Identifying these interactions is crucial for understanding the compound's mechanism of action at a molecular level. This would typically involve techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or computational modeling to visualize and understand the binding of the compound to its target protein.
Compound Names Mentioned
As no specific compounds could be discussed in detail in relation to this compound, a table of mentioned compounds cannot be generated.
In Vitro Pharmacological Characterization of C15h13f3n6o
Receptor Binding Kinetics and Affinity Profiling: A Data Gap
A thorough investigation for data pertaining to the receptor binding kinetics of C15H13F3N6O yielded no specific results. Information critical to understanding the compound's interaction with its putative molecular targets, such as its binding speed and stability, remains unpublished.
Determination of Association Rate Constants (k_on)
No studies reporting the association rate constant (k_on), which measures how quickly the compound binds to a receptor, were found. This parameter is fundamental for characterizing the initial phase of drug-target interaction.
Measurement of Dissociation Rate Constants (k_off) and Ligand Residence Time
Similarly, data on the dissociation rate constant (k_off) and the resulting ligand residence time are not publicly available. These values are crucial for determining the duration of the compound's effect at its target.
Equilibrium Dissociation Constant (K_d) Assessment
Consequently, without k_on and k_off values, the equilibrium dissociation constant (K_d), a key measure of binding affinity, has not been reported for this compound in the accessible literature.
Methodologies for Kinetic and Affinity Measurements
While numerous advanced techniques exist for these measurements—including radioligand binding assays, fluorescence-based assays, and label-free biosensors like surface plasmon resonance (SPR)—there is no evidence of their application to this compound in published research. giffordbioscience.com These methods are standard in drug discovery for quantifying the precise interaction between a ligand and its receptor. giffordbioscience.com
Enzymatic Inhibition and Activation Studies: Information Withheld
The structural data from PDB entry 5HUI suggests that an isomer of this compound acts as an inhibitor of Dihydrofolate reductase (DHFR), a well-known therapeutic target. However, the specific kinetic and mechanistic details of this inhibition are not described in the accompanying documentation or related publications.
Enzyme Inhibition Mechanisms
There is no available information to classify the mechanism of enzyme inhibition by this compound. It is unknown whether the inhibition is reversible, irreversible, partial, or allosteric in nature. Such characterization is essential for understanding its potential therapeutic action and for guiding further drug development.
Determination of Inhibition Constants (IC50, Ki) and Substrate Interactions
Tepotinib is a reversible, ATP-competitive, and highly selective type Ib MET inhibitor. medchemexpress.comnih.gov In vitro studies have consistently demonstrated its potent inhibitory activity against MET kinase. In enzymatic assays monitoring the incorporation of ³³P-ATP into a substrate, Tepotinib inhibited MET kinase activity with IC50 values of 1.7 and 1.8 nmol/L in two separate experiments. nih.govpmda.go.jp A separate study reported an IC50 of 4 nM. selleckchem.com Its high selectivity is a key feature; when screened against over 400 kinases, Tepotinib showed significant inhibition (≥50% at 0.1 μmol/L) for only MET and its mutants, such as METM1250T and METY1230H. pmda.go.jpdovepress.com Other kinases like IRAK4, TrkA, Axl, IRAK1, and Mer were inhibited with much higher IC50 values, ranging from 615 to 2272 nmol/L, indicating that pharmacologically relevant inhibition of these off-targets is unlikely. medchemexpress.comdovepress.com
In cell-based assays, Tepotinib effectively inhibits both hepatocyte growth factor (HGF)-dependent and independent MET phosphorylation. In cancer cell lines with MET gene amplification and high levels of constitutive MET phosphorylation (HGF-independent), such as EBC-1, Hs746T, and GTL-16, Tepotinib demonstrated potent inhibition of MET phosphorylation with IC50 values ranging from 1.1 to 2.9 nM. nih.govaacrjournals.orgfda.gov For HGF-dependent MET phosphorylation in A549 cells, Tepotinib showed an IC50 value of 5.4 to 6 nM. medchemexpress.comnih.gov This inhibition of MET phosphorylation directly impacts cell viability. For instance, in MKN-45 gastric cancer cells with MET amplification, Tepotinib inhibited cell viability with an IC50 of less than 1 nM to 9 nmol/L. medchemexpress.comnih.gov
Regarding substrate interactions, Tepotinib binds to the ATP-binding site of the MET kinase domain in a U-shaped conformation, forming crucial hydrogen bonds with the hinge region. nih.govnih.gov Studies using human liver microsomes showed that Tepotinib can inhibit several cytochrome P450 (CYP) enzymes, with Ki values of ≥11 µM for CYP2C8, CYP2C9, CYP2C19, and a Ki of 12.5 µM for CYP3A4. fda.govnih.gov
Table 1: In Vitro Inhibitory Activity of Tepotinib (this compound)
| Target/Assay | Cell Line | IC50 / Ki Value | Citation |
|---|---|---|---|
| Enzymatic Assays | |||
| MET Kinase | - | 1.7-1.8 nmol/L | nih.govpmda.go.jp |
| MET Kinase | - | 4 nmol/L | selleckchem.com |
| IRAK4 | - | 615 nmol/L | medchemexpress.com |
| TrkA | - | 1017 nmol/L | medchemexpress.com |
| Axl | - | 1566 nmol/L | medchemexpress.com |
| IRAK1 | - | 2037 nmol/L | medchemexpress.com |
| Mer | - | 2272 nmol/L | medchemexpress.com |
| CYP3A4 | Human Liver Microsomes | Ki = 12.5 µM | fda.gov |
| CYP2C8, 2C9, 2C19 | Human Liver Microsomes | Ki ≥ 11 µM | nih.gov |
| Cellular Assays (MET Phosphorylation) | |||
| MET (MET amplification) | EBC-1 | 1.1 nmol/L | nih.govaacrjournals.org |
| MET (METex14 skipping, MET amp) | Hs746T | 2.5 nmol/L | aacrjournals.org |
| MET (MET amplification) | GTL-16 | 2.9 nmol/L | aacrjournals.org |
| MET (HGF-dependent) | A549 | 5.4 - 6 nmol/L | medchemexpress.comnih.gov |
| Cellular Assays (Viability) | |||
| Cell Viability (MET amplification) | MKN-45 | <1 - 9 nmol/L | medchemexpress.comnih.gov |
| Cell Viability (MET amplification) | SNU-620 | 9 nmol/L | nih.gov |
Cellular Assays for Functional Characterization
Ligand-Induced Receptor Activation or Inhibition in Cell Lines
Tepotinib demonstrates potent inhibition of MET receptor activation in various cancer cell lines, irrespective of the activation mechanism (ligand-dependent or ligand-independent). nih.govnih.gov In models with ligand-independent, constitutive MET activation due to MET amplification or mutations, such as the EBC-1 (lung) and Hs746T (gastric) cell lines, Tepotinib potently inhibits MET autophosphorylation. nih.govaacrjournals.org In the A549 lung cancer cell line, which requires the ligand HGF for MET activation, Tepotinib effectively blocks this HGF-induced phosphorylation. nih.gov
This inhibition of the primary receptor leads to the suppression of tumor cell functions. In vitro studies have shown that Tepotinib inhibits the proliferation, anchorage-independent growth, and migration of MET-dependent tumor cells. drugbank.comclinicaltrialsarena.comascopost.com For example, in MET-amplified gastric cancer cells, Tepotinib treatments inhibited cell growth in a dose-dependent manner and induced cell death. researchgate.net
Reporter Gene Assays and Signal Transduction Studies
The inhibition of MET receptor activation by Tepotinib leads to the downregulation of downstream signaling pathways crucial for tumor cell survival and proliferation. clinicaltrialsarena.compatsnap.com Western blot analyses in cell lines like EBC-1 and Hs746T have confirmed that Tepotinib dose-dependently inhibits the phosphorylation of downstream signaling proteins. pmda.go.jpaacrjournals.org
Specifically, Tepotinib was shown to inhibit the phosphorylation of:
Gab1 (Grb2-associated binder 1) with an IC50 of 3.4 nmol/L in EBC-1 cells. aacrjournals.orgresearchgate.net
Akt (Protein Kinase B) with sub-nanomolar IC50 values in EBC-1 cells. aacrjournals.orgresearchgate.net
ERK (Extracellular signal-regulated kinase) with low nanomolar IC50 values in EBC-1 cells. aacrjournals.orgresearchgate.net
By blocking these key pathways (including PI3K/AKT, RAS/ERK, and STAT), Tepotinib effectively stifles the intracellular signals that drive tumor progression. dovepress.comaacrjournals.orgpatsnap.com Furthermore, studies in gastric cancer cells suggest Tepotinib can down-regulate the expression of genes that promote epithelial-mesenchymal transition (EMT), such as c-MYC, and upregulate EMT-suppressing genes. researchgate.netnih.gov
High-Throughput and High-Content Screening for Compound Activity
Tepotinib's high selectivity was established through extensive screening. It was tested against a panel of over 400 kinases and kinase variants, demonstrating minimal off-target activity at clinically relevant concentrations. nih.govdovepress.com In one chemical kinome screen using quantitative mass spectrometry, Tepotinib showed no significant interaction with any kinase other than MET up to a concentration of 1 μM. europa.eu Another screen of 1,449 FDA-approved agents identified Tepotinib as having the highest MET inhibitory activity in MET-amplified SNU-620 gastric cancer cells. nih.gov These screening approaches have been fundamental in verifying Tepotinib as a highly selective MET inhibitor, which is anticipated to result in a superior safety profile compared to multi-kinase inhibitors. nih.gov
Target Engagement Studies within Cellular Contexts
Target engagement studies confirm that Tepotinib effectively binds to and inhibits the MET receptor within a cellular environment. Washout experiments in human lung cancer cell lines, designed to mimic an open biological system, showed that Tepotinib has a sustained effect on inhibiting MET phosphorylation and reducing cell viability long after the compound is removed from the culture medium. nih.govaacrjournals.org This prolonged target engagement is a distinguishing feature compared to some other MET inhibitors. nih.govaacrjournals.org
The sustained effect is linked to its physicochemical properties, which lead to lysosomal sequestration. nih.govaacrjournals.org Tepotinib, a lipophilic weak base, can permeate membranes and accumulate in acidic compartments like lysosomes, which then act as a drug reservoir, contributing to its prolonged activity. aacrjournals.org
Fluorescence cross-correlation spectroscopy (FCCS) has been used to further investigate target engagement in cell lysates and with full-length receptors from solubilized cellular membranes. nih.govnih.govrcsb.orgresearchgate.net These studies confirmed tight binding of Tepotinib to wild-type (WT) MET. nih.gov They also revealed that the phosphorylation status of the MET activation loop can reduce the binding residence time of Tepotinib, providing insight into potential resistance mechanisms. nih.govrcsb.orgresearchgate.net In cellular washout experiments using FCCS, WT MET showed almost complete target occupancy by Tepotinib even 24 hours after removal, highlighting its long retention and sustained target engagement within the cell. nih.gov
Structure Activity Relationship Sar Studies of C15h13f3n6o Analogues
Correlation of Structural Modifications with Biological Activity
The biological activity of C15H13F3N6O analogues is intricately linked to the nature and position of substituents on both the purine (B94841) core and the N-phenylpropanamide side chain. SAR studies within the broader class of purine derivatives have consistently demonstrated that modifications at various positions of the purine ring system can significantly modulate their biological profiles. For instance, substitutions at the C2, C6, and N9 positions of the purine scaffold have been extensively explored to optimize interactions with biological targets.
To illustrate the impact of such modifications, a hypothetical data table is presented below, based on established SAR principles for purine derivatives. This table showcases how systematic changes could potentially influence biological activity, measured as the half-maximal inhibitory concentration (IC50).
Hypothetical SAR Data for this compound Analogues
| Compound ID | Purine Modification (R1) | Phenyl Ring Modification (R2) | Linker Modification (L) | Hypothetical IC50 (µM) |
|---|---|---|---|---|
| This compound | H | 3-CF3 | -(CH2)2-CONH- | 1.2 |
| Analogue 1 | 2-Cl | 3-CF3 | -(CH2)2-CONH- | 0.8 |
| Analogue 2 | H | 4-CF3 | -(CH2)2-CONH- | 2.5 |
| Analogue 3 | H | 3-Cl | -(CH2)2-CONH- | 3.1 |
| Analogue 4 | H | 3-CF3 | -CH2-CONH- | 5.7 |
Note: The data in this table is illustrative and intended to demonstrate SAR principles. It is not based on actual experimental results for these specific compounds.
Identification of Key Pharmacophores and Structural Elements for Activity
Pharmacophore modeling based on active purine analogues has identified several key features essential for biological activity. A typical pharmacophore model for this class of compounds includes a hydrogen bond donor/acceptor pattern associated with the purine ring, a hydrophobic region, and an aromatic feature.
For this compound, the key pharmacophoric elements are hypothesized to be:
The Purine Core: The nitrogen atoms within the purine ring system are crucial for forming hydrogen bonds with target proteins. The N1, N3, and N7 atoms can act as hydrogen bond acceptors, while the amino group at C6 can act as a hydrogen bond donor.
The Trifluoromethylphenyl Group: This moiety likely interacts with a hydrophobic pocket in the target protein. The trifluoromethyl group is a strong electron-withdrawing group and can contribute to both hydrophobic and electronic interactions. The aromatic ring itself can participate in π-π stacking interactions.
The Propanamide Linker: This linker serves to position the purine core and the phenyl ring in the optimal orientation for binding to the target. The amide group within the linker can also participate in hydrogen bonding.
The spatial arrangement of these features is critical for high-affinity binding. The distance and relative orientation between the hydrogen bonding features of the purine and the hydrophobic phenyl ring are key determinants of biological activity.
Design Principles for Enhanced Molecular Performance
Based on the SAR and pharmacophore analysis, several design principles can be proposed to enhance the molecular performance of this compound analogues:
Optimization of Purine Substituents: Introduction of small, electron-withdrawing groups at the C2 position of the purine ring may enhance binding affinity.
Exploration of Phenyl Ring Substituents: Systematic exploration of different substituents on the phenyl ring can lead to improved potency and selectivity. Moving the trifluoromethyl group to other positions or replacing it with other halogen atoms or small alkyl groups could fine-tune the interaction with the hydrophobic pocket.
Modification of the Linker: Varying the length and rigidity of the propanamide linker could optimize the orientation of the key pharmacophoric features. Introducing cyclic constraints within the linker could also improve binding affinity by reducing the entropic penalty upon binding.
Bioisosteric Replacements: Replacing the purine core or the phenyl ring with other heterocyclic or aromatic systems that maintain the key pharmacophoric features could lead to compounds with improved pharmacokinetic properties.
Computational Prediction of SAR via QSAR Models
Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools for predicting the biological activity of new analogues and for gaining further insight into the SAR. For a series of purine derivatives, a 2D-QSAR model was developed that correlated various physicochemical descriptors with their inhibitory activity against a specific kinase. researchgate.net
The best QSAR model often includes descriptors related to electronic properties (e.g., SsCH3E-index), hydrogen bonding capacity (e.g., H-Donor Count), and topological features (e.g., T_2_Cl_3). researchgate.net For instance, a model with a high predictive correlation coefficient (r²) and cross-validated correlation coefficient (q²) can reliably predict the activity of new compounds before their synthesis. researchgate.net
Example of a 2D-QSAR Model for Purine Analogues
| Model Statistics | Value |
|---|---|
| r² (correlation coefficient) | 0.8319 |
| q² (cross-validated r²) | 0.7550 |
Source: Adapted from a study on substituted purine derivatives. researchgate.net
Such models can guide the design of new this compound analogues by identifying the molecular properties that are most influential for their biological activity. By using these computational predictions, the design-synthesis-testing cycle can be significantly accelerated, leading to the more rapid discovery of potent and selective therapeutic agents.
Future Directions and Emerging Research Avenues for C15h13f3n6o
Integration of Multi-Scale Modeling and Experimental Data
A critical avenue for future research lies in the synergistic integration of multi-scale modeling with robust experimental data. This approach promises to provide a comprehensive understanding of C15H13F3N6O's behavior, from the quantum level to its macroscopic effects. By combining computational simulations with empirical validation, researchers can build predictive models that accelerate the discovery and development process.
Multi-scale modeling encompasses a range of techniques, each suited to different levels of biological or chemical complexity. At the most fundamental level, quantum mechanics (QM) calculations can elucidate the electronic structure of this compound, offering insights into its reactivity and intrinsic properties. Moving up in scale, molecular dynamics (MD) simulations can model the compound's interactions with biological macromolecules, such as proteins and nucleic acids. Coarse-grained (CG) models can then be employed to simulate larger systems over longer timescales, providing a broader view of the compound's behavior in complex biological environments.
The data generated from these computational models must be rigorously validated against experimental findings. High-resolution structural data from techniques like X-ray crystallography and cryo-electron microscopy will be invaluable for refining molecular models. Furthermore, biophysical and biochemical assays can provide quantitative data on binding affinities, enzymatic inhibition, and cellular responses, which can be used to parameterize and test the accuracy of the computational models.
Table 1: Key Areas for Integrated Modeling and Experimental Research on this compound
| Research Area | Computational Modeling Techniques | Experimental Validation Methods |
| Target Identification and Validation | Molecular Docking, Pharmacophore Modeling | In vitro Binding Assays, Cellular Thermal Shift Assays (CETSA) |
| Mechanism of Action Studies | Quantum Mechanics/Molecular Mechanics (QM/MM), Free Energy Calculations | Enzyme Kinetics Assays, Reporter Gene Assays, Proteomics |
| Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling | Physiologically Based Pharmacokinetic (PBPK) Models | In vivo Animal Studies, Mass Spectrometry-based Quantification |
| Off-Target Effect Prediction | Inverse Docking, Proteome-wide Screening Simulations | Phenotypic Screening, High-content Imaging |
Exploration of Novel Therapeutic Modalities
Beyond traditional small-molecule inhibitor approaches, future research should explore the potential of this compound in novel therapeutic modalities. These innovative strategies could unlock new therapeutic applications and address previously "undruggable" targets.
One promising area is the development of proteolysis-targeting chimeras (PROTACs) . By designing a PROTAC that incorporates a this compound-based ligand, it may be possible to hijack the cell's natural protein degradation machinery to selectively eliminate disease-causing proteins. This approach offers the potential for greater potency and a more sustained therapeutic effect compared to conventional inhibitors.
Another exciting avenue is the use of this compound as a molecular glue . Molecular glues are small molecules that induce or stabilize interactions between two proteins that would not otherwise associate. By identifying the appropriate protein partners, a this compound-based molecular glue could be designed to modulate a wide range of cellular processes with high specificity.
Furthermore, the unique chemical scaffold of this compound could be leveraged in the design of covalent inhibitors . By incorporating a reactive functional group, researchers could develop inhibitors that form a permanent bond with their target protein. This can lead to enhanced potency and duration of action.
Application of Advanced AI/ML for De Novo Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the field of drug discovery. For this compound, these advanced computational tools can be applied for the de novo design of novel analogs with improved properties and for the optimization of existing lead compounds.
Generative AI models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can be trained on vast chemical datasets to learn the underlying principles of molecular structure and activity. These models can then generate novel molecular structures, including analogs of this compound, that are predicted to have desired therapeutic properties. This approach can significantly expand the chemical space available for exploration and accelerate the identification of promising new drug candidates.
ML models can also be employed to build predictive models for a wide range of properties, including bioactivity, selectivity, and pharmacokinetic parameters. These models can be used to prioritize which this compound analogs to synthesize and test, thereby reducing the time and cost of the drug development process.
Table 2: AI/ML Strategies for the Advancement of this compound Research
| AI/ML Application | Description | Potential Impact |
| Generative Design of Analogs | Use of GANs and VAEs to create novel molecules with similar scaffolds but potentially improved properties. | Rapid exploration of chemical space and identification of novel intellectual property. |
| Predictive Modeling of ADMET Properties | Development of QSAR and other ML models to predict absorption, distribution, metabolism, excretion, and toxicity. | Early-stage filtering of compounds with unfavorable properties, reducing late-stage attrition. |
| Lead Optimization | Application of reinforcement learning and other optimization algorithms to suggest modifications to the this compound structure to enhance desired properties. | More efficient and targeted optimization of lead compounds. |
| Target Prediction and Deconvolution | Use of deep learning models to predict the biological targets of this compound based on its chemical structure and phenotypic screening data. | Identification of novel mechanisms of action and therapeutic opportunities. |
Development of Novel Research Methodologies for Chemical-Biological Interrogation
To fully understand the biological effects of this compound, it will be necessary to develop and apply novel research methodologies for chemical-biological interrogation. These advanced techniques will allow for a more precise and comprehensive understanding of how the compound interacts with its cellular targets and modulates biological pathways.
Chemical proteomics approaches, such as activity-based protein profiling (ABPP), can be used to identify the direct protein targets of this compound in a complex biological system. By designing chemical probes based on the this compound scaffold, researchers can "fish out" and identify its binding partners from cell lysates or even in living cells.
High-content imaging and phenotypic screening can provide a wealth of information about the cellular effects of this compound. By treating cells with the compound and using automated microscopy to analyze a wide range of cellular parameters, researchers can gain an unbiased view of its biological activity and identify potential mechanisms of action.
Furthermore, the integration of multi-omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, will be crucial for building a systems-level understanding of the response to this compound. By analyzing the global changes in a cell or organism upon treatment with the compound, researchers can uncover novel biological pathways and networks that are modulated by its activity.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are most effective for characterizing the molecular structure of C₁₅H₁₃F₃N₆O, and how should experimental parameters be optimized?
- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), high-resolution mass spectrometry (HRMS), and Fourier-transform infrared spectroscopy (FTIR) for structural elucidation. For fluorinated compounds, ¹⁹F NMR is critical due to fluorine's high spin-½ sensitivity . Optimize solvent choice (e.g., deuterated DMSO for solubility) and temperature settings to resolve splitting patterns caused by fluorine’s electronegativity.
- Data Contradiction : Discrepancies in peak assignments may arise due to dynamic rotational isomerism; use computational tools like density functional theory (DFT) to model rotational barriers and validate experimental spectra .
Q. How can synthetic pathways for C₁₅H₁₃F₃N₆O be designed to maximize yield while minimizing side reactions?
- Methodology : Employ retrosynthetic analysis to identify stable intermediates (e.g., trifluoromethyl-substituted aromatic rings or heterocyclic amines). Optimize reaction conditions (temperature, catalyst loading) via Design of Experiments (DoE) to evaluate factors like solvent polarity and reagent stoichiometry .
- Data Contradiction : If competing nucleophilic substitution pathways occur, use kinetic studies (e.g., in situ IR monitoring) to identify dominant mechanisms and adjust protecting groups accordingly .
Q. What are the key stability considerations for C₁₅H₁₃F₃N₆O under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability testing (ICH Q1A guidelines) using HPLC to track degradation products. Assess hydrolytic stability by incubating the compound in buffered solutions (pH 1–12) at 40°C/75% RH for 4 weeks .
- Data Contradiction : If degradation pathways conflict with literature on analogous compounds, perform isotopic labeling (e.g., ¹⁵N) to trace bond cleavage mechanisms .
Advanced Research Questions
Q. How can computational models (e.g., molecular dynamics or QSAR) predict the bioactivity of C₁₅H₁₃F₃N₆O against specific enzymatic targets?
- Methodology : Use molecular docking (AutoDock Vina) to simulate ligand-receptor interactions, focusing on fluorine’s role in binding affinity. Validate predictions with in vitro enzymatic assays (e.g., fluorescence-based inhibition studies) .
- Data Contradiction : Discrepancies between in silico and experimental IC₅₀ values may arise from solvent effects or protein flexibility; refine models using explicit solvent simulations or ensemble docking .
Q. What strategies resolve contradictions in pharmacokinetic data (e.g., bioavailability vs. metabolic stability) for C₁₅H₁₃F₃N₆O?
- Methodology : Apply principal component analysis (PCA) to multivariate datasets (e.g., logP, plasma protein binding, CYP450 inhibition) to identify dominant factors affecting bioavailability. Use in situ intestinal perfusion models to isolate absorption mechanisms .
- Data Contradiction : If hepatic microsomal stability conflicts with in vivo half-life, investigate species-specific metabolism via cytochrome P450 isoform profiling .
Q. How can the environmental impact of C₁₅H₁₃F₃N₆O be assessed through life-cycle analysis (LCA) and ecotoxicity studies?
- Methodology : Quantify aquatic toxicity using Daphnia magna acute immobilization tests (OECD 202) and algal growth inhibition (OECD 201). For LCA, model synthetic route efficiency, waste solvent recovery, and energy consumption using software like SimaPro .
- Data Contradiction : If biodegradation data conflicts with persistence predictions (e.g., from EPI Suite), conduct soil microcosm studies to validate half-life under realistic conditions .
Methodological Frameworks for Rigorous Research
- PICO Framework : Use Population (e.g., enzyme targets), Intervention (C₁₅H₁₃F₃N₆O), Comparison (existing inhibitors), and Outcomes (binding energy, IC₅₀) to structure hypotheses .
- FINER Criteria : Ensure questions are Feasible (lab resources), Interesting (novel fluorine interactions), Novel (unexplored bioactivity), Ethical (animal testing alternatives), and Relevant (therapeutic potential) .
Data Presentation Guidelines
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
